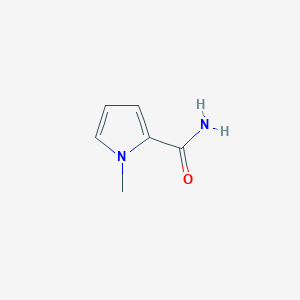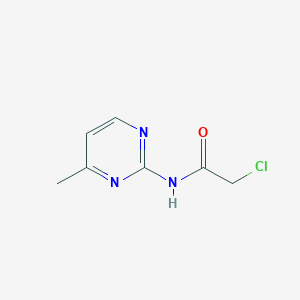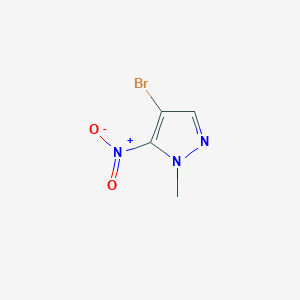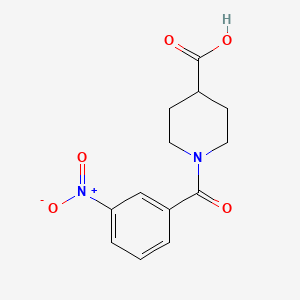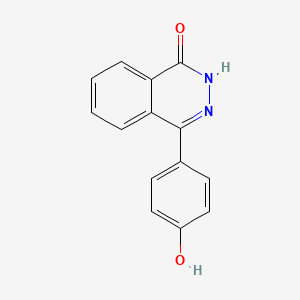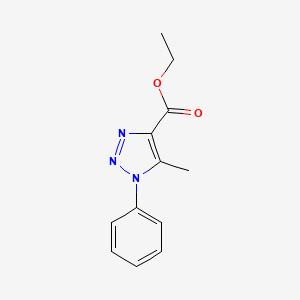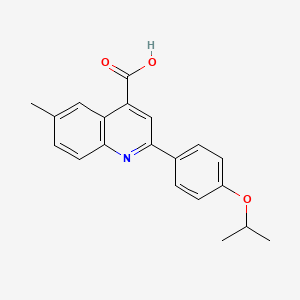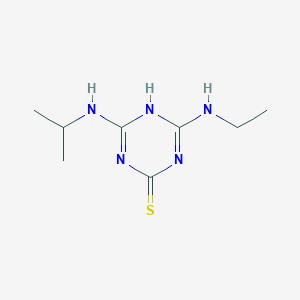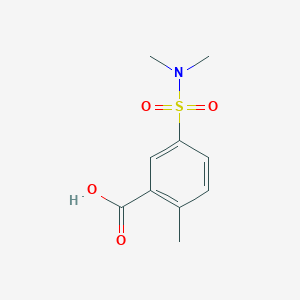
5-(Dimethylsulfamoyl)-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(Dimethylsulfamoyl)-2-methylbenzoic acid” is a benzoic acid derivative with a dimethylsulfamoyl group at the 5-position and a methyl group at the 2-position . The presence of the sulfamoyl group suggests that it might have some biological activity, as sulfamoyl groups are found in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the benzoic acid) with a carboxylic acid group (-COOH), a dimethylsulfamoyl group (-SO2N(CH3)2), and a methyl group (-CH3) attached. The positions of these groups on the benzene ring would be determined by the numbering in the name of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is acidic and can participate in acid-base reactions. The sulfamoyl group might also exhibit some reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxylic acid and sulfamoyl groups might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Environmental Presence and Degradation
- Parabens in Aquatic Environments : Parabens, including compounds structurally related to 5-(Dimethylsulfamoyl)-2-methylbenzoic acid, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite effective wastewater treatments, these compounds persist at low concentrations in effluents and are ubiquitous in surface water and sediments, reflecting continuous environmental introduction from consumer product usage. Their degradation and the formation of chlorinated by-products in water raise concerns about their stability and toxicity, necessitating further research to understand their environmental impact and toxicity profiles (Haman, Dauchy, Rosin, & Munoz, 2015).
Toxicity and Health Implications
- Health Aspects of Methyl Paraben : Research on methyl paraben, a compound similar in function to preservatives like 5-(Dimethylsulfamoyl)-2-methylbenzoic acid, demonstrates its widespread use and subsequent systemic absorption through skin and gastrointestinal tract. Despite its extensive use, studies have shown that it is non-toxic at the acute level, does not accumulate in the body, and is rapidly excreted. However, there are concerns regarding its potential endocrine-disrupting effects and the formation of more toxic by-products through environmental degradation or interaction with other chemicals (Soni, Taylor, Greenberg, & Burdock, 2002).
Innovative Applications and Synthesis
- Synthesis and Application of Proton Pump Inhibitors : The review on the novel synthesis methods of omeprazole and other proton pump inhibitors (PPIs), which are chemically related to 5-(Dimethylsulfamoyl)-2-methylbenzoic acid, highlights the pharmaceutical industry's interest in developing efficient synthesis methods for these compounds. These methods aim to overcome challenges related to impurities and yield optimization, reflecting the ongoing innovation in the synthesis and application of such compounds in treating conditions like acid reflux (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
5-(dimethylsulfamoyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7-4-5-8(6-9(7)10(12)13)16(14,15)11(2)3/h4-6H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVFMMUDGWITRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368776 |
Source


|
| Record name | 5-(dimethylsulfamoyl)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylsulfamoyl)-2-methylbenzoic acid | |
CAS RN |
89001-58-1 |
Source


|
| Record name | 5-(dimethylsulfamoyl)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1299591.png)
![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)
